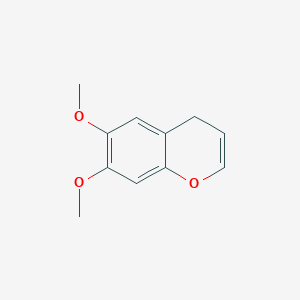

6,7-dimethoxy-4H-chromene

Beschreibung

Overview of Chromenes as a Privileged Scaffold in Medicinal Chemistry

Chromenes, also known as benzopyrans, are a class of organic compounds that are widely distributed in the natural world, found in alkaloids, flavonoids, tocopherols, and polyphenols. researchgate.netrjptonline.org The term "privileged scaffold" refers to a molecular framework that is able to bind to multiple biological targets, and the chromene nucleus certainly fits this description. benthamscience.comacs.org Its ability to interact with a diverse range of cellular targets has led to the discovery of chromene derivatives with a broad spectrum of biological activities. benthamscience.comislandscholar.caorientjchem.org

The pharmacological significance of chromenes is vast and well-documented. nih.govbenthamscience.com Research has demonstrated that chromene derivatives possess a remarkable array of properties, including:

Anticancer and antitumor activity islandscholar.caorientjchem.orgwisdomlib.org

Antimicrobial and antibacterial effects mdpi.comislandscholar.cajocpr.com

Antiviral properties, including anti-HIV activity benthamscience.comislandscholar.ca

Anti-inflammatory actions researchgate.netislandscholar.ca

Antioxidant capabilities researchgate.netjocpr.com

Central nervous system (CNS) activity islandscholar.cajocpr.com

The versatility of the chromene scaffold has inspired medicinal chemists to synthesize numerous derivatives in the quest for new and more effective therapeutic agents. researchgate.netbenthamscience.com The low toxicity associated with many natural chromene derivatives further enhances their appeal as a starting point for drug development. researchgate.netmdpi.com

Specific Relevance of 4H-Chromene Isomers in Chemical Biology

Within the broader family of chromenes, the 4H-chromene isomers have garnered significant attention in the field of chemical biology. nih.govrsc.org These isomers are characterized by the position of the double bond in the pyran ring and are found in a variety of natural products. islandscholar.caijlsci.in Functionalized 4H-chromenes have emerged as a privileged core structure in drug design due to their extensive range of biological activities. nih.govrsc.orgresearchgate.net

The 4H-chromene scaffold is a key component in many biologically active compounds and has been the subject of extensive synthetic efforts. nih.govrsc.org Research into 4H-chromene derivatives has revealed their potential as:

Inhibitors of cell proliferation nih.gov

Inducers of apoptosis nih.gov

Antagonists for neuropeptide Y Y5 receptors nih.gov

Agents for improving cognitive deficits nih.gov

The 2-amino-4H-chromenes, in particular, are a class of great importance due to their wide range of biological properties, including antibacterial, antifungal, antitumor, and anti-HIV activities. researchgate.netresearchgate.net The adaptability of the 4H-chromene ring system allows for the creation of diverse molecular libraries, which are crucial for screening and identifying new lead compounds in drug discovery. mdpi.com

Natural Occurrence of Chromene Derivatives, with Emphasis on 6,7-Dimethoxy-4H-Chromene

Chromene derivatives are widespread in the plant kingdom, contributing to the medicinal properties of many traditional remedies. researchgate.netnih.gov They are found in various parts of plants, including leaves, stems, and roots. islandscholar.ca For instance, chromenes are a common feature of tannins and polyphenols found in tea, fruits, and vegetables. jocpr.comijlsci.in

A noteworthy example of a naturally occurring 4H-chromene is This compound . This specific compound, along with the related 7-hydroxy-6-methoxy-4H-chromene, has been isolated from the flowers of Wisteria sinensis. islandscholar.cabac-lac.gc.ca These compounds have been noted for their organoleptic properties. islandscholar.cabac-lac.gc.ca The presence of the dimethoxy substitution pattern on the benzene (B151609) ring is a feature found in a number of biologically active natural products.

The isolation of compounds like this compound from natural sources provides valuable starting points for synthetic chemists and pharmacologists. These natural products can serve as templates for the design of novel analogs with potentially enhanced or more specific biological activities. The study of naturally occurring chromenes continues to be a rich area of research, offering insights into new therapeutic possibilities. benthamscience.comresearchgate.net

Structure

3D Structure

Eigenschaften

CAS-Nummer |

162051-25-4 |

|---|---|

Molekularformel |

C11H12O3 |

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

6,7-dimethoxy-4H-chromene |

InChI |

InChI=1S/C11H12O3/c1-12-10-6-8-4-3-5-14-9(8)7-11(10)13-2/h3,5-7H,4H2,1-2H3 |

InChI-Schlüssel |

WITPYIVBOXNALK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)CC=CO2)OC |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for 6,7 Dimethoxy 4h Chromene and Its Analogues

Advanced Synthetic Pathways for 6,7-Dimethoxy-4H-Chromene and Structural Analogues

Modern synthetic approaches to this compound and its analogues are dominated by methods that allow for the rapid assembly of molecular complexity from simple, readily available starting materials. These pathways are designed to be convergent and efficient, often involving cascade or domino reaction sequences that form multiple bonds in a single operational step.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of 4H-chromene derivatives due to their inherent efficiency and ability to generate diverse molecular scaffolds in a single step. nih.govscispace.com These reactions typically involve the condensation of three or more starting materials and proceed without the isolation of intermediates, thereby reducing reaction time and waste generation. beilstein-journals.org

A cornerstone of 4H-chromene synthesis is the domino reaction sequence involving an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. sharif.edusharif.edu This sequence typically begins with the reaction between an aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326), to form a Knoevenagel adduct. This intermediate then undergoes a Michael addition with a nucleophilic C-H activated compound, like a dimedone or a substituted phenol (B47542). The final step is an intramolecular cyclization to afford the 4H-chromene ring system.

The reaction mechanism is initiated by the base-catalyzed condensation of an aldehyde with malononitrile, which generates a highly electrophilic dicyanoalkene intermediate. Subsequently, the conjugate addition of a C-H activated acid to this intermediate, followed by intramolecular O-cyclization and tautomerization, yields the final 2-amino-4H-chromene-3-carbonitrile derivative. researchgate.net The efficiency of this protocol is often dependent on the nature of the catalyst and the reaction conditions employed.

The three-component coupling reaction is a widely utilized and versatile strategy for the synthesis of 4H-chromene analogues. A notable example is the synthesis of 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes, which are close structural analogues of this compound. This reaction involves the one-pot condensation of a 3,5-dimethoxyphenol (B141022), various aromatic aldehydes, and malononitrile. nih.gov

The reaction is typically carried out in ethanol (B145695) using a basic catalyst such as piperidine. The choice of reactants allows for significant structural diversity in the final products. For instance, the use of different substituted aromatic aldehydes leads to a library of 4-aryl substituted 4H-chromenes. The general scheme for this synthesis is depicted below:

This methodology has been successfully applied to synthesize a range of 5,7-dimethoxy-4H-chromene derivatives with varying substituents on the 4-aryl ring, including electron-donating and electron-withdrawing groups. The yields of these reactions are generally good, highlighting the robustness of this synthetic approach. nih.gov

| Entry | Aldehyde (Ar-CHO) | Product | Yield (%) |

| 1 | Benzaldehyde | 2-amino-3-cyano-5,7-dimethoxy-4-phenyl-4H-chromene | 75 |

| 2 | 4-Methylbenzaldehyde | 2-amino-3-cyano-5,7-dimethoxy-4-(p-tolyl)-4H-chromene | 82 |

| 3 | 4-Methoxybenzaldehyde | 2-amino-3-cyano-5,7-dimethoxy-4-(4-methoxyphenyl)-4H-chromene | 85 |

| 4 | 4-Chlorobenzaldehyde | 2-amino-3-cyano-4-(4-chlorophenyl)-5,7-dimethoxy-4H-chromene | 78 |

| 5 | 4-Nitrobenzaldehyde | 2-amino-3-cyano-5,7-dimethoxy-4-(4-nitrophenyl)-4H-chromene | 72 |

| Table 1: Synthesis of 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes via a three-component reaction. Data adapted from nih.gov. |

Catalytic Systems Employed in this compound Synthesis

The choice of catalyst plays a pivotal role in the efficiency, selectivity, and sustainability of 4H-chromene synthesis. Both organocatalysts and heterogeneous catalysts have been successfully employed, each offering distinct advantages.

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis and for promoting various organic transformations under mild conditions. nih.gov In the context of 4H-chromene synthesis, small organic molecules such as amines (e.g., piperidine, DABCO) and amino acids have been utilized to catalyze the cascade reactions. nih.govjcsp.org.pk These catalysts are often inexpensive, readily available, and environmentally benign.

Base catalysis is fundamental to the Knoevenagel condensation-Michael addition pathway. The base facilitates the deprotonation of the active methylene compound and the C-H activated acid, thereby generating the necessary nucleophiles for the reaction cascade. Piperidine is a commonly used base for the three-component synthesis of 2-amino-4H-chromenes. nih.gov The catalytic cycle involves the initial formation of the Knoevenagel adduct, followed by the base-mediated Michael addition and subsequent intramolecular cyclization.

| Catalyst | Reaction | Typical Conditions | Yield Range |

| Piperidine | Three-component synthesis of 2-amino-4H-chromenes | Ethanol, reflux | 70-85% nih.gov |

| DABCO | Three-component synthesis of tetrahydro-4H-chromenes | Ethanol, room temp. | Good yields jcsp.org.pk |

| L-Proline | Three-component synthesis of 4H-chromenes | Ethanol, room temp. | Good to excellent yields |

| Table 2: Examples of Organocatalysts and Bases in 4H-Chromene Synthesis. |

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and often enhanced stability. researchgate.net In the synthesis of 4H-chromenes, a variety of solid catalysts have been investigated. These include basic materials like magnesium oxide (MgO) and functionalized solid supports. nih.gov

| Catalyst | Reaction Type | Key Advantages |

| Magnesium Oxide (MgO) | Three-component synthesis of pyran annulated chromenes | Inexpensive, stable, recyclable nih.gov |

| Nano-kaoline/BF3/Fe3O4 | Three-component synthesis of 4H-chromenes | High yields, solvent-free, recyclable sharif.edu |

| Expanded Perlite | Three-component synthesis of 2-amino-4H-chromenes | Green, heterogeneous nih.gov |

| Table 3: Examples of Heterogeneous Catalysts in 4H-Chromene Synthesis. |

Nanoparticle-Mediated Synthetic Routes

The integration of nanomaterials as catalysts has introduced highly efficient and reusable systems for chromene synthesis. These methods often align with green chemistry principles by offering improved reaction rates, higher yields, and milder conditions.

Researchers have successfully employed biogenically synthesized tin oxide (SnO₂) nanoparticles as a catalyst for producing novel 4H-chromene compounds. biointerfaceresearch.com In one approach, SnO₂ nanoparticles were prepared using sunflower leaf extract as a reducing and capping agent. biointerfaceresearch.com These nanoparticles then effectively catalyzed a multicomponent reaction of salicylaldehydes, acetylacetone, and 4-hydroxycoumarin (B602359) under microwave irradiation to yield 4H-chromene derivatives. biointerfaceresearch.com Another advanced catalytic system involves magnetic Fe₃O₄-based hydrotalcites, which serve as bifunctional catalysts in the microwave-assisted, solvent-free synthesis of 4H-chromenes from aromatic aldehydes, malononitrile, and naphthol derivatives. researchgate.net This method is notable for the catalyst's reusability for up to five cycles without a significant drop in activity. researchgate.net

Furthermore, histaminium (B1265317) tetrachlorozincate nanoparticles have been characterized and applied as a recoverable photocatalyst for the one-pot, green synthesis of various chromenes under solventless conditions at ambient temperature. nih.gov Other innovative nanocatalysts include a photosensitized WO₃/ZnO@NH₂-EY (eosin Y) composite, which has demonstrated high efficiency in the preparation of chromeno[4,3-b]chromenes under green LED light and solvent-free conditions. rsc.org Similarly, TiO₂ doped with silver (Ag) has been reported as a highly efficient photocatalyst for synthesizing chromene derivatives under visible light irradiation at room temperature. researchgate.net

| Nanocatalyst | Reaction Type | Key Features | Source |

|---|---|---|---|

| Tin Oxide (SnO₂) Nanoparticles | Multicomponent reaction under microwave irradiation | Green synthesis of catalyst using plant extract. | biointerfaceresearch.com |

| Fe₃O₄-based Hydrotalcites | Microwave-assisted, solvent-free multicomponent reaction | Magnetically separable and reusable for up to five cycles. researchgate.net | researchgate.net |

| Histaminium Tetrachlorozincate | Photocatalytic multicomponent condensation | Effective under solventless conditions with green LED light. nih.gov | nih.gov |

| WO₃/ZnO@NH₂-EY | Photocatalytic condensation | Heterogeneous photoredox catalyst used under open-air atmosphere. rsc.org | rsc.org |

| TiO₂ doped Ag | Photocatalytic reaction | Operates under visible light at room temperature. researchgate.net | researchgate.net |

Photocatalysis in Chromene Derivative Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for constructing and functionalizing chromene derivatives. researchgate.netnih.gov This approach utilizes light as an abundant and non-toxic energy source, facilitating chemical transformations under greener conditions. nih.gov Photoredox catalysis, in particular, has revolutionized organic synthesis by offering innovative pathways for molecule construction. researchgate.netnih.gov

Recent advancements include photocatalyzed multicomponent reactions for preparing complex structures like pyrazoyl-chromenes and chromeno[4,3-b]chromenes. researchgate.net These reactions leverage the properties of photocatalysts that, in an excited state, can readily donate or accept electrons to drive the reaction. nih.gov For instance, histaminium tetrachlorozincate nanoparticles have been used as an effective photocatalyst in the multicomponent synthesis of chromene derivatives under green LED light, involving reactive species such as superoxide (B77818) radical anions (˙O₂⁻) and hydroxyl radicals (OH˙). nih.govrsc.org This highlights a trend towards developing metal-free organic dyes and metal oxide semiconductors as inorganic visible-light photocatalysts. nih.gov The use of photocatalysis in multicomponent reactions offers mild reaction conditions, high selectivity, and excellent functional group tolerance. researchgate.net

Green Chemistry Principles in Chromene Synthesis

The synthesis of chromenes has increasingly incorporated green chemistry principles to reduce environmental impact, improve efficiency, and enhance safety. nih.gov Key strategies include the use of solvent-free conditions, alternative energy sources like microwaves and ultrasound, and the development of reusable catalysts.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste and can simplify product purification. Several effective solvent-free methods for synthesizing chromene derivatives have been developed. For example, the synthesis of 2-amino-chromenes has been achieved with excellent yields (up to 82%) using basic hierarchical zeolites as catalysts in a multicomponent reaction under solvent-free conditions. ua.es This approach significantly reduces the environmental factor (E-factor) to as low as 0.40. ua.es

Solvent-free conditions are often paired with other green techniques. The previously mentioned use of magnetic Fe₃O₄-based hydrotalcites as a catalyst for 4H-chromene synthesis was conducted under both microwave irradiation and solvent-free conditions, resulting in yields of 88–95%. researchgate.net Similarly, photocatalytic methods using nanocatalysts like histaminium tetrachlorozincate and WO₃/ZnO@NH₂-EY have been successfully implemented without solvents. nih.govrsc.org Cerium ammonium (B1175870) nitrate (B79036) (CAN) has also been used as a catalyst for the synthesis of 4H-chromene derivatives via a multicomponent reaction under solvent-free conditions. biointerfaceresearch.com

Microwave-Assisted Synthesis Optimization

Microwave irradiation has become a widely adopted technique for accelerating the synthesis of chromene derivatives. nih.gov This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reactions.

A convenient and efficient microwave-assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives has been reported, involving the reaction of 4-methoxy-1-naphthol (B1194100) with aromatic aldehydes and malononitrile or ethyl cyanoacetate. eurjchem.comscispace.com The reaction proceeds rapidly, typically within minutes, under microwave irradiation at a controlled temperature. scispace.com This technology has also been applied to the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones through multicomponent reactions. mdpi.com Furthermore, a two-step synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines, precursors that share a dimethoxy-substituted benzene (B151609) ring, utilized microwave irradiation under solvent-free conditions in the final cyclization step. researchgate.net The development of microwave-assisted protocols represents a key strategy for the high-speed synthesis of biologically and chemically important chromenes. nih.gov

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis, or sonochemistry, provides another non-conventional energy source that can significantly enhance chemical reactions. nih.govrsc.org The application of high-frequency sound waves accelerates reactions, leading to higher yields, shorter reaction times, and milder operating conditions. researchgate.net

An efficient three-component synthesis of 2-amino-7-hydroxy-4H-chromenes from aldehydes, malononitrile, and resorcinol (B1680541) has been developed using ultrasonic irradiation in water, completely avoiding the need for a catalyst or hazardous organic solvents. arabjchem.org This green method is versatile, accommodating various acyclic, aromatic, and heteroaromatic aldehydes. arabjchem.org Another example is the synthesis of 2-amino-4-(R)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives using an orange extract as a green catalyst under solvent-free conditions with ultrasound irradiation. researchgate.net These protocols demonstrate that ultrasound is a powerful tool for promoting the synthesis of chromene scaffolds in an environmentally benign manner. arabjchem.orgresearchgate.net

Derivatization and Structural Modification Strategies for this compound Scaffolds

The 4H-chromene scaffold is a versatile template for structural modification, allowing for the synthesis of a wide array of derivatives with diverse properties. Derivatization is typically achieved through multicomponent reactions where variations in the starting materials lead to different substitutions on the final chromene ring.

For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives is a common strategy, achieved by reacting a salicylaldehyde (B1680747) derivative, malononitrile, and a third component like dimedone. nih.gov By varying the substituted benzaldehyde, a library of compounds with different groups at the 4-position of the chromene ring can be created. nih.gov Similarly, reacting 4-methoxy-1-naphthol with various aromatic aldehydes and active methylene compounds under microwave irradiation yields a range of 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene derivatives. scispace.com

Further modifications can be made to the core structure post-synthesis. For example, a series of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides were synthesized, demonstrating derivatization at the 2-position of the chromone (B188151) ring system. nih.gov Another approach involves incorporating other heterocyclic motifs. Novel 2H-chromene derivatives bearing phenylthiazolidinones have been synthesized through multicomponent reactions under microwave assistance, showcasing the fusion of different pharmacophoric motifs. mdpi.com The synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines from ethyl 2-acyl 4,5-dimethoxyphenylacetates also illustrates a strategy for creating related heterocyclic systems with the core dimethoxy-phenyl unit. researchgate.net These strategies highlight the modular nature of chromene synthesis, which enables extensive structural diversification.

| Derivatization Strategy | Example Reactants | Resulting Derivative Class | Source |

|---|---|---|---|

| Multicomponent reaction with varied aldehydes | Benzyloxy-benzaldehydes, dimedone, malononitrile | 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles | nih.gov |

| Amide coupling at C-2 | 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid, various alkyl amines | N-alkyl amides of 4-oxo-4H-chromene-2-carboxylic acid | nih.gov |

| Fusion with other heterocycles | 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde, thioglycolic acid, amines | 2H-Chromene derivatives bearing phenylthiazolidinones | mdpi.com |

| Synthesis of related heterocycles | Ethyl 2-acyl 4,5-dimethoxyphenylacetates, ammonium acetate | 1-Substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines | researchgate.net |

Targeted Functionalization of the Chromene Core for Enhanced Research Scope

Functionalization of the chromene core is a key strategy to expand its utility as a synthetic intermediate and to explore structure-activity relationships. researchgate.net Modern synthetic methods, including transition metal-catalyzed reactions, allow for precise, site-selective modifications of the chromene skeleton. scispace.com This targeted approach enables the introduction of various substituents, paving the way for a broad range of analogues.

One prominent area of focus is C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. scispace.comresearchgate.net This atom-economical approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. researchgate.net For instance, methodologies have been developed for the C-H functionalization of 2H-chromenes, 4H-chromenes, and their oxidized counterparts, chromones and coumarins. scispace.com

Another strategy involves building upon the existing chromene core through cycloaddition reactions. A metal-free approach has been developed for the synthesis of substituted 6H-benzo[c]chromenes, starting from 3-alkenyl-2H-chromenes. rsc.org This sequence involves an intermolecular Diels-Alder cycloaddition followed by an oxidative aromatization, demonstrating how the core can be elaborated into more complex, fused ring systems. rsc.org The ability to systematically modify the chromene structure is crucial for creating libraries of compounds for various research applications.

Design and Synthesis of Hybrid Chromene Compounds

A significant trend in medicinal and materials chemistry is the design of hybrid molecules, which covalently link two or more distinct pharmacophoric units to create a single compound with potentially synergistic or novel properties. nih.govnih.gov The chromene scaffold is a popular component in this molecular hybridization approach due to its established presence in bioactive compounds. researchgate.netnih.gov

The synthesis of these hybrids often relies on efficient and convergent strategies, such as multi-component reactions (MCRs). For example, chromene-sulfonamide hybrids have been synthesized by first preparing chromene derivatives through an MCR of an aryl aldehyde, malononitrile, and 3-aminophenol, followed by reaction with a suitable sulfonyl chloride. researchgate.net This approach aligns with the principles of green chemistry by combining multiple steps into a single operation. researchgate.net

Other synthetic strategies involve condensation or cycloaddition reactions to link the chromene moiety with another heterocyclic system.

Furan-Chromenone Hybrids: (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones have been synthesized through the Knoevenagel condensation of 4-oxo-4H-chromene-3-carbaldehyde with 5-arylfuran-2(3H)-ones. mdpi.com

Triazole-Chromene Hybrids: Chromene-1,2,3-triazole-benzenesulfonamide hybrids were created using a copper-assisted "click" cycloaddition reaction between alkyne-functionalized chromenone derivatives and various sulfa drug azides. nih.gov

Azo-Chromene Hybrids: A series of 4H-chromene-3-carboxylates incorporating a sulfonamide moiety linked via an azo group have also been prepared. nih.gov

| Hybrid Class | Linked Moiety | Key Synthetic Reaction | Reference |

|---|---|---|---|

| Chromene-Sulfonamide | Sulfonamide | Multi-component reaction followed by sulfonylation | researchgate.net |

| Furan-Chromenone | Furan-2(3H)-one | Knoevenagel condensation | mdpi.com |

| Chromene-Azo Sulfonamide | Azo-linked Sulfonamide | Molecular hybridization approach | nih.gov |

| Chromene-Triazole-Sulfonamide | 1,2,3-Triazole and Benzenesulfonamide | Copper-assisted cycloaddition ("click" chemistry) | nih.gov |

| Chromene-Indole-Pyrimidine | Indole (B1671886) and Pyrimidine (B1678525) | Multi-component reaction | researchgate.net |

Specific Alkylation and Functional Group Transformations

Beyond building the core and creating hybrids, specific functional group transformations, particularly alkylation, are essential for elaborating the chromene structure. These reactions introduce alkyl groups at specific positions, which can significantly alter the molecule's steric and electronic properties.

A notable example is the Friedel-Crafts alkylation, a classic carbon-carbon bond-forming reaction. A three-component Friedel-Crafts alkylation/ketalization sequence has been developed for the synthesis of 4-indole substituted chromans. nih.gov This reaction involves indoles, alcohols, and ortho-hydroxychalcones, catalyzed by trifluoromethanesulfonic acid (TfOH), to diastereoselectively construct complex chroman structures bearing both indole and ketal motifs at the C4 and C2 positions, respectively. nih.gov

Base-catalyzed alkylation is another common method. For instance, the synthesis of bis-propargylated chromenone derivatives has been achieved through the bis-alkylation of a dihydroxy-chromenone with two equivalents of propargyl bromide in refluxing acetone. nih.gov This reaction specifically targets hydroxyl groups, converting them into propargyl ethers, which can then be used in subsequent reactions like the "click" cycloadditions mentioned previously. nih.gov These specific transformations provide chemists with the tools to perform late-stage diversification of the chromene scaffold, enabling the synthesis of targeted analogues with desired functionalities.

Structure Activity Relationship Sar Investigations of 6,7 Dimethoxy 4h Chromene Derivatives

Elucidating Correlations Between Structural Features and Research-Relevant Activities of 6,7-Dimethoxy-4H-Chromene Derivatives

The biological potential of 4H-chromene derivatives is intrinsically linked to their molecular architecture. The dimethoxy substitution at the C6 and C7 positions is a key feature, as electron-donating groups in this region of the benzene (B151609) ring are generally found to enhance pharmacological activity. researchgate.net SAR studies consistently demonstrate that the interplay between the core this compound structure and various substituents dictates the resulting biological effects, which span anticancer, antifungal, and antimicrobial activities. researchgate.netnih.gov

For instance, a series of 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes, which are structurally analogous to 6,7-dimethoxy derivatives, have been synthesized and evaluated for their cytotoxic and antifungal properties. nih.govresearchgate.net These studies reveal a strong correlation between the substitution pattern on the 4-aryl ring and the potency of the compound. The electronic properties (electron-donating or electron-withdrawing) and the steric bulk of the substituents are critical determinants of activity. frontiersin.orgresearchgate.net The presence of the 6,7-dimethoxy groups often serves to potentiate the effects of other pharmacophoric elements within the molecule.

Identification of Key Pharmacophores and Essential Structural Groups for Observed Activities

A pharmacophore is the specific ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. For 4H-chromene derivatives, including those with the 6,7-dimethoxy pattern, several key pharmacophoric features have been identified as essential for their observed research activities, particularly in the context of anticancer research. researchgate.netnih.gov

Key pharmacophoric elements frequently associated with the activity of 4H-chromene derivatives are:

The 2-Amino Group: This group is frequently cited as crucial for cytotoxic activity. researchgate.netnih.gov

The 3-Cyano Group: In conjunction with the 2-amino group, the 3-cyano moiety is considered essential for the antiproliferative effects of many 4H-chromene derivatives. researchgate.net

The 4-Aryl Moiety: The presence of an aromatic ring at the C4 position is a hallmark of many active chromenes. The nature and substitution pattern of this aryl group significantly modulate the compound's biological profile. researchgate.netresearchgate.net

Electron-Donating Groups on the Benzene Ring: Substituents such as methoxy (B1213986) groups at positions C6 and C7 are known to enhance pharmacological effects, making the 6,7-dimethoxy substitution a favorable feature. researchgate.net

The combination of these groups creates a molecular template that can effectively interact with various biological targets, such as tubulin, topoisomerase, and protein kinases. nih.govtandfonline.com

| Pharmacophoric Feature | Position on Chromene Ring | Associated Research-Relevant Activity | Reference |

|---|---|---|---|

| Amino Group | C2 | Cytotoxicity, Anticancer | researchgate.netnih.gov |

| Cyano Group | C3 | Cytotoxicity, Anticancer | researchgate.net |

| Aryl Group | C4 | Anticancer, Antifungal, Tubulin Inhibition | researchgate.netnih.govnih.gov |

| Methoxy Groups (Electron-Donating) | C6, C7 | Enhancement of general pharmacological activity | researchgate.net |

Impact of Substitutions at Specific Positions of the Chromene Nucleus (e.g., C2, C3, C4, C7)

Systematic modification at various positions of the 4H-chromene scaffold has provided detailed insights into the SAR of this chemical class.

Position C2: The 2-amino group is a cornerstone for the activity of many derivatives. researchgate.net Further modifications, such as fusing a pyrimidine (B1678525) ring across the C2 and C3 positions, have been shown to create compounds with significant antitumor activity. orientjchem.orgmdpi.com For example, N-acetylation of the 2-amino group has also been explored, leading to derivatives with altered biological profiles. mdpi.com

Position C3: The electron-withdrawing cyano group at C3 is a critical component of the pharmacophore for many cytotoxic 4H-chromenes. researchgate.net Its replacement or modification often leads to a decrease in activity.

Position C4: This position is arguably one of the most critical for modulating activity. The introduction of an aryl group at C4 is a common strategy. researchgate.net The electronic nature of substituents on this aryl ring has a profound effect. For instance, in a series of 4H-chromene-azo sulfonamide hybrids, the order of cytotoxic potency against HepG-2 and MCF-7 cancer cells was directly correlated with the halogen substitutions on the 4-aryl ring, with dichloro-substitution (2,4-Cl) showing the highest potency. nih.gov This highlights the importance of electronegative and sterically bulky substituents on the 4-aryl ring for enhancing activity. frontiersin.orgnih.gov

| Substituent on C4-Phenyl Ring | HepG-2 (IC50 µM) | MCF-7 (IC50 µM) |

|---|---|---|

| 2,4-Dichloro | 1.63 | 1.72 |

| 4-Chloro | 1.89 | 2.01 |

| 4-Fluoro | 2.51 | 2.98 |

| Unsubstituted Phenyl | 14.05 | 15.23 |

| 4-Nitro | 29.43 | 45.39 |

| 4-Methyl | 48.62 | 39.81 |

| 4-Methoxy | 51.89 | 103.62 |

Evaluation of Chirality and Stereochemical Effects in Chromene Derivative Research

The substitution at the C4 position of the 4H-chromene ring typically creates a chiral center, meaning these molecules can exist as a pair of enantiomers. nih.govtandfonline.com The field of medicinal chemistry increasingly recognizes that different enantiomers of a chiral drug can have distinct pharmacological activities. Consequently, the enantioselective synthesis of 4H-chromenes has become an area of active research. rsc.orgresearchgate.netnih.gov

Strategies employing chiral catalysts, such as Ni(II) complexes or phosphoric acids, have been developed to produce specific enantiomers of 4H-chromene derivatives in high yields and with excellent enantioselectivity. rsc.orgnih.gov Research indicates that the spatial arrangement of the substituent at the C4 position can significantly impact how the molecule binds to its biological target. One enantiomer may fit perfectly into the binding site of an enzyme or receptor, while the other may bind less effectively or not at all. While detailed studies on the differential activity of specific this compound enantiomers are emerging, the principles established for the broader chromene class suggest that stereochemistry is a critical factor to consider in future drug design and development efforts. researchgate.netnih.gov

Mechanistic Elucidation of Biological Activities of 6,7 Dimethoxy 4h Chromene and Analogues

Identification of Molecular Targets and Pathways Modulated by 6,7-Dimethoxy-4H-Chromene Derivatives

Derivatives of this compound have been the subject of extensive research to elucidate their mechanisms of action and identify the molecular targets and cellular pathways through which they exert their biological effects. These investigations have revealed that this class of compounds can interact with a variety of enzymes and proteins, leading to the modulation of critical cellular processes.

Enzyme Inhibition Studies and Characterization

The biological activity of this compound and its analogues is often attributed to their ability to inhibit specific enzymes that are crucial for cell survival and proliferation. The following sections detail the research into the inhibitory effects of these compounds on key enzymatic targets.

Topoisomerase I (TOP1) is a vital nuclear enzyme involved in relaxing DNA supercoiling during replication and transcription. rsc.org It is a well-established target for anticancer drugs, known as TOP1 poisons, which stabilize the covalent complex between TOP1 and DNA, leading to DNA damage and cell death. rsc.org Research into compounds with a similar scaffold to this compound, such as 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, has provided insights into the potential mechanism of action. These quinoline derivatives have been identified as a new class of TOP1 inhibitors. nih.govmdpi.com

The 6,7-dimethoxy substitution pattern is a conserved feature in several TOP1 poisons. nih.gov It is suggested that these methoxy (B1213986) groups play a crucial role in the interaction with the TOP1-DNA complex by forming hydrogen bonds with specific amino acid residues, such as Asn722, within one of the binding pockets of the major groove. nih.gov This interaction helps to stabilize the TOP1-DNA cleavage complex (TOP1cc), converting the enzyme into a DNA-damaging agent. nih.govmdpi.com

While direct studies on this compound are limited, the evidence from structurally related dimethoxy-substituted heterocyclic compounds strongly suggests that it may also function as a TOP1 poison. The proposed mechanism involves the stabilization of the TOP1-DNA complex through interactions facilitated by the 6,7-dimethoxy groups, ultimately leading to the inhibition of DNA replication and transcription.

Table 1: Investigated 6,7-dimethoxy-substituted TOP1 Inhibitors and their Activity

| Compound Class | Example Compound | Observed Activity | Proposed Mechanism of Interaction |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Morpholino analogs 14h and 14p | Moderate TOP1 inhibitory activity | Stabilization of the TOP1-DNA cleavage complex; 6,7-dimethoxy groups form hydrogen bonds with Asn722. nih.gov |

Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. The interaction of therapeutic agents with CYP enzymes is of significant interest as it can lead to drug-drug interactions and altered pharmacokinetic profiles.

The investigation of chromene derivatives' interaction with CYP enzymes is an active area of research. While specific studies focusing exclusively on this compound are not extensively documented, research on related coumarin and chromene scaffolds provides valuable insights. For instance, studies on 7-methoxy-4-(aminomethyl)-coumarin and its N-alkyl analogues have demonstrated that structural modifications can significantly influence their metabolism by and selectivity for different CYP isoforms.

The chromene core is recognized as a scaffold that can interact with various biological targets, and its derivatives are being explored for their potential as inhibitors of specific CYP enzymes. The nature and position of substituents on the chromene ring are critical in determining the affinity and inhibitory potential towards different CYP isoforms.

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of tubulin polymerization is a well-established mechanism for anticancer agents.

Derivatives of 4H-chromene have emerged as a promising class of compounds that inhibit tubulin polymerization. rsc.org These compounds are known to bind to the colchicine binding site on β-tubulin, thereby preventing the assembly of microtubules. rsc.org This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

Structure-activity relationship (SAR) studies on 4H-chromene derivatives have provided insights into the structural features required for their anti-tubulin activity. Modifications at the 4th and 6th positions of the 4H-chromene scaffold have been shown to significantly impact their cytotoxic potency. nih.gov The nature of the substituent at the 4-position and the stereochemistry at the 6-position are critical determinants of their ability to inhibit tubulin polymerization. nih.gov

The general mechanism for 4H-chromene derivatives involves their binding to the colchicine site, which leads to a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This leads to the disassembly of the mitotic spindle, mitotic arrest, and ultimately, apoptotic cell death.

Table 2: Research Findings on 4H-Chromene Derivatives as Tubulin Polymerization Inhibitors

| Compound Scaffold | Key Findings | Implication for this compound |

| 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | Binds to the colchicine binding site of tubulin, with potential for isoform-specific targeting. rsc.org | Suggests a similar binding site for this compound. |

| 4H-Chromene derivatives with modifications at C4 and C6 | Sharp SAR observed, indicating the importance of these positions for cytotoxic potency. nih.gov | The 6-methoxy group in this compound is likely a key determinant of its activity. |

| 4-aryl-4H-chromenes (e.g., EPC2407) | Potent vascular disrupting activity and in vivo efficacy, currently in clinical trials. | Highlights the therapeutic potential of the 4H-chromene scaffold as a tubulin inhibitor. |

Kinase pathways are fundamental signaling cascades that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Consequently, the proteins within these pathways, such as Janus kinases (JAKs), mitogen-activated protein kinases (MAPKs), phosphatidylinositol 3-kinase (PI3K), Akt (also known as protein kinase B), the mammalian target of rapamycin (mTOR), and cyclin-dependent kinases (CDKs), are attractive targets for therapeutic intervention.

The JAK-STAT signaling pathway is a primary route for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, where they modulate gene expression. mdpi.com The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that plays a central role in cell cycle regulation, protein synthesis, and cell growth. mdpi.com The MAPK pathway is also crucial in regulating cell proliferation and survival. researchgate.net

While direct studies specifically investigating the effect of this compound on these kinase pathways are limited, the broader class of chromene derivatives has been shown to modulate various kinase activities. The structural features of the chromene scaffold make it a versatile template for the design of kinase inhibitors.

It is hypothesized that this compound and its analogues may exert their biological effects by interfering with one or more of these critical kinase signaling pathways. The dimethoxy substitution pattern could influence the binding affinity of the chromene core to the ATP-binding pocket of specific kinases, thereby inhibiting their catalytic activity. Inhibition of these pathways can lead to the downregulation of downstream signaling molecules, ultimately resulting in the suppression of cell proliferation and the induction of apoptosis. Further research is required to delineate the precise kinase targets of this compound and to characterize its impact on the intricate network of cellular signaling pathways.

The Rab family of small GTPases are key regulators of intracellular membrane trafficking. Rab23, in particular, has been implicated in various cellular processes and has been identified as a negative regulator of the Sonic hedgehog (Shh) signaling pathway. Aberrant expression of Rab23 has been linked to several human cancers, making it a potential therapeutic target.

Research has been undertaken to identify small molecule inhibitors of Rab23, and chromene derivatives have emerged as a promising scaffold. A series of novel chromeno[2,3-b] pyridine derivatives, synthesized from 2-amino-3-cyano-4H-chromenes, were investigated for their potential to inhibit Rab23.

In silico molecular docking studies were performed to evaluate the binding modes of these chromene derivatives within the Rab23 protein. These computational studies suggested that the pyran and pyridine moieties of the chromene derivatives interact favorably with the binding site of the human Rab23 protein. This interaction is believed to be the basis for their inhibitory mechanism of action.

While these studies provide a strong theoretical foundation for the development of chromene-based Rab23 inhibitors, further experimental validation is necessary to confirm the inhibitory activity and to elucidate the precise molecular interactions. The 6,7-dimethoxy substitution on the 4H-chromene ring could potentially enhance the binding affinity and specificity for the Rab23 protein, although this remains to be experimentally verified.

Table 3: Summary of Research on Chromene Derivatives as Rab23 Inhibitors

| Compound Class | Methodology | Key Findings | Implication for this compound |

| Chromeno[2,3-b] pyridine derivatives | Synthesis and in silico molecular docking | The pyran and pyridine moieties interact favorably with the Rab23 protein binding site. | The 4H-chromene core structure is a viable scaffold for targeting Rab23. |

Acetylcholinesterase and Butyrylcholinesterase Modulation

The modulation of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy, primarily for neurodegenerative diseases like Alzheimer's disease. researchgate.net The core structure of chromene has been identified as a valuable scaffold for designing potent inhibitors of these enzymes. jfda-online.comnih.gov Research into chromene analogues has revealed that specific structural modifications can lead to significant inhibitory activity.

For instance, a series of amino-7,8-dihydro-4H-chromenone derivatives have been synthesized and evaluated for their potential to inhibit both AChE and BChE. researchgate.netmdpi.com Within this series, compound 4k demonstrated noteworthy and potent activity against BChE, showing greater efficacy against this enzyme compared to the standard drug, donepezil. researchgate.net Kinetic analysis of compound 4k revealed that it functions as a competitive inhibitor of BChE. researchgate.net This mode of inhibition suggests that the compound competes with the natural substrate, butyrylcholine, for binding to the active site of the enzyme. researchgate.netmdpi.com

Furthermore, molecular docking and dynamic simulations have supported these experimental findings, indicating that derivatives like 4k establish favorable binding interactions within the active site of BChE. mdpi.com Other related structures, such as tacrine-4-oxo-4H-chromene hybrids and furochromone derivatives, have also been investigated as potential multi-target ligands that inhibit cholinesterases. researchgate.netresearchgate.net The research highlights the potential of the chromene framework in developing novel cholinesterase inhibitors for managing Alzheimer's disease. mdpi.comnih.gov

Table 1: Inhibitory Activity of Chromene Analogue against Butyrylcholinesterase (BChE)

| Compound | Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Inhibition Type |

|---|---|---|---|---|

| 4k (amino-7,8-dihydro-4H-chromenone derivative) | BChE | 0.65 ± 0.13 | 0.55 | Competitive |

Data sourced from in vitro studies. researchgate.net

Modulation of Cellular Processes and Pathways

Inducing apoptosis, or programmed cell death, is a primary mechanism for many anti-cancer agents. nih.gov Chromene derivatives have been extensively studied for their ability to trigger this process in various cancer cell lines through multiple signaling pathways.

One of the central pathways involves the activation of caspases, a family of proteases that execute the apoptotic process. Studies on novel fused 4H-benzo[h]chromene analogues, specifically compounds 7 and 14 , have shown they exert potent cytotoxic effects on breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells through a caspase-dependent mechanism. This is characterized by the activation of executioner caspases-3/7, leading to subsequent DNA fragmentation, a key hallmark of apoptosis. The process is further confirmed by the detection of translocated phosphatidylserine, another indicator of early apoptosis.

The intrinsic, or mitochondria-mediated, pathway is also significantly modulated by chromene derivatives. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. nih.gov Research on an ethyl acetate extract of Dillenia suffruticosa, containing chromene-related compounds, demonstrated that it induces apoptosis in MCF-7 cells by upregulating the expression of Bax while downregulating Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a critical step in the intrinsic apoptotic cascade. nih.gov A novel series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes has also been identified as potent inducers of apoptosis.

Table 2: Apoptotic Effects of 4H-Chromene Analogues on Cancer Cell Lines

| Compound/Analogue | Cell Line(s) | Key Apoptotic Mechanism(s) |

|---|---|---|

| Compound 7 (fused 4H-benzo[h]chromene) | MCF-7, HCT-116, HepG-2 | Caspase-3/7 activation, DNA fragmentation. |

| Compound 14 (fused 4H-benzo[h]chromene) | MCF-7, HCT-116, HepG-2 | Caspase-3/7 activation, significant DNA fragmentation. |

| 4-Clpgc (chromene derivative) | K562 (Chronic Myeloid Leukemia) | Induction of apoptosis (unspecified pathway). |

| MX-116407 (2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromene) | T47D (Breast Cancer) | Induction of apoptosis with an EC50 of 50 nmol/L. |

Specific analogues of 6,7-dimethoxy-chromene have been shown to modulate the expression of genes crucial for skin barrier function and hydration, namely Filaggrin (FLG) and Aquaporin-3 (AQP3).

Agerarin (6,7-dimethoxy-2,2-dimethyl-2H-chromene), a bioactive compound isolated from Ageratum houstonianum, has demonstrated a significant ability to restore the expression of FLG. jfda-online.com FLG is a vital structural protein for the integrity of the stratum corneum and the formation of natural moisturizing factors. In inflammatory skin conditions like atopic dermatitis, FLG expression is often reduced. Research shows that Agerarin can counteract this reduction. The mechanism involves the inhibition of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. jfda-online.com Specifically, Agerarin decreases the phosphorylation of JAK1 and JAK2 kinases, which in turn restores the cytokine-suppressed expression of FLG in keratinocytes. This suggests its potential in therapies targeting skin barrier defects.

The same compound, Agerarin , also upregulates the expression of Aquaporin-3 (AQP3). researchgate.net AQP3 is a membrane channel that facilitates the transport of water and glycerol in epidermal keratinocytes, playing a key role in skin hydration. researchgate.net Studies in HaCaT keratinocytes have shown that Agerarin increases AQP3 gene expression at the transcriptional level in a dose-dependent manner. The underlying mechanism involves the enhancement of the expression of the transcription factor CLOCK (Circadian Locomotor Output Cycles Kaput), which then promotes AQP3 expression. researchgate.net This dual action on both FLG and AQP3 highlights the significant role of this 6,7-dimethoxy-chromene analogue in modulating key genes for maintaining healthy skin function.

The ability to halt the progression of the cell cycle is a critical mechanism for controlling cancer cell proliferation. Various analogues of chromene have been shown to induce cell cycle arrest at different phases in cancer cells, thereby preventing their division and growth.

Research on fused 4H-benzo[h]chromene derivatives demonstrated that these potent cytotoxic compounds induce cell cycle arrest at both the S and G2/M phases in cancer cells. Similarly, a study on 4',7-dimethoxyflavanone, a related dimethoxy flavonoid, found that it caused a significant increase in the G2/M phase cell population in human breast cancer (MCF-7) cells. This G2/M arrest was associated with an increase in the levels of key regulatory proteins, Cyclin-dependent kinase 1 (CDK1) and Cyclin B.

In contrast, other related compounds have been found to act on the G1 phase. A fused benzo[h]chromeno[2,3-d]pyrimidine derivative was observed to arrest the majority of MCF-7 cells in the G1 phase. Another related compound, 5,7-dimethoxycoumarin, was found to block the cell cycle in the G0/G1 phase in both murine (B16) and human (A375) melanoma cell lines in a time- and dose-dependent manner. This cytostatic effect highlights the diverse mechanisms by which dimethoxy-substituted heterocyclic compounds can inhibit cancer cell proliferation.

Table 3: Cell Cycle Arrest Induced by Dimethoxy-Chromene Analogues and Related Compounds

| Compound | Cell Line(s) | Phase of Arrest | Associated Molecular Changes |

|---|---|---|---|

| Fused 4H-benzo[h]chromene derivatives | MCF-7, HCT-116, HepG-2 | S and G2/M | Not specified. |

| 4',7-Dimethoxyflavanone | MCF-7 (Breast Cancer) | G2/M | Increase in CDK1 and Cyclin B. |

| Fused benzo[h]chromeno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | G1 | Not specified. |

| 5,7-Dimethoxycoumarin | B16 (Murine Melanoma), A375 (Human Melanoma) | G0/G1 | Decrease in activation of ERK1/2. |

Computational Chemistry and in Silico Modeling of 6,7 Dimethoxy 4h Chromene

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate with its protein target.

Prediction of Binding Affinities and Modes

Molecular docking studies on various chromene derivatives have been conducted to predict their binding affinities against a range of biological targets. While specific data for 6,7-dimethoxy-4H-chromene is not extensively documented, studies on closely related analogs provide significant insights.

For instance, a series of 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes were evaluated for their anticancer and antifungal activities through molecular docking. nih.gov These studies explored their interactions with topoisomerase IB and the active site of CYP51 from Candida species. The results indicated that these dimethoxy-chromene derivatives could exhibit better binding energies than the standard antifungal drug fluconazole (B54011) at the active site of CYP51. nih.gov

In another study, various 4-aryl-4H-chromene derivatives were investigated as potential inhibitors of cyclin-dependent kinase-2 (CDK-2), a key protein in cell cycle regulation and a target for cancer therapy. japsonline.com The docking scores for the most promising compounds ranged from -9.180 to -8.006 kcal/mol, indicating strong potential for binding to the CDK-2 active site. japsonline.com Furthermore, Molecular Mechanics Generalized-Born Surface Area (MM-GBSA) calculations confirmed the stability of these compounds in the docked pose, with binding energies greater than -30 kcal/mol. japsonline.com

The binding affinities for a selection of chromene derivatives against different protein targets are summarized in the table below.

| Compound/Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) |

| 2-Amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes | CYP51 (Candida spp.) | Better binding energy than fluconazole |

| 4-Aryl-4H-chromene derivatives | CDK-2 | -8.006 to -9.180 |

| Chromene derivatives | Rab23 | -6.2 to -7.5 |

This table presents a summary of predicted binding affinities from various molecular docking studies on chromene derivatives.

Analysis of Key Amino Acid Interactions in Target Binding

The efficacy of a ligand's interaction with a protein is not solely determined by its binding affinity but also by the specific interactions it forms with the amino acid residues in the binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the study of 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes, it was found that these compounds interacted with key amino acids in the active site of topoisomerase IB in a manner similar to the known inhibitor topotecan. nih.gov The interactions involved conventional hydrogen bonds, carbon-hydrogen bonds, π-cation, π-sigma, and π-alkyl interactions. researchgate.net

Similarly, for the 4-aryl-4H-chromene derivatives targeting CDK-2, the most potent compounds exhibited hydrogen bonding with LYS33 and GLN131, and hydrophobic interactions with several other residues including VAL18, PHE80, and LEU83. japsonline.com These interactions are comparable to those of the standard drug, flavopiridol, suggesting a similar mechanism of inhibition. japsonline.com

A study on dihydropyrano[3,2-c]chromene and 2-aminobenzochromene derivatives also highlighted the importance of specific amino acid interactions in their potential therapeutic effects. nih.gov The key interactions for selected chromene derivatives with their protein targets are detailed in the table below.

| Chromene Derivative | Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |

| 2-Amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes | Topoisomerase IB | Not specified | Conventional hydrogen bonds, carbon-hydrogen bonds, π-cation, π-sigma, π-alkyl |

| 4-Aryl-4H-chromene derivatives | CDK-2 | LYS33, GLN131, VAL18, PHE80, LEU83 | Hydrogen bonds, hydrophobic interactions |

This table outlines the key amino acid residues and the types of interactions involved in the binding of chromene derivatives to their respective protein targets.

In Silico Forecasting of Pharmacokinetic and Pharmacodynamic Properties (ADME)

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its development as a drug. In silico tools can predict these properties, helping to identify potential liabilities early in the drug discovery process.

Studies on various chromene derivatives have utilized computational methods to predict their ADME profiles. For a series of pyrazine-chromene-3-carbohydrazide conjugates, the SwissADME tool was used to calculate physicochemical properties such as hydrogen-bond acceptors, hydrogen-bond donors, and topological polar surface area (TPSA). jrespharm.com The results indicated that most of the designed compounds satisfied the rules for drug-likeness. jrespharm.com All the designed compounds were predicted to be well-absorbed in the gastrointestinal tract but were not expected to permeate the blood-brain barrier. jrespharm.com

In another study on novel N-benzylidene derivatives of chromeno[2,3-d]pyrimidine, in silico predictions of their physicochemical properties were performed in accordance with Lipinski's rule of five. nih.gov This analysis helps in assessing the oral bioavailability of the compounds. nih.gov The ADMET properties of a novel benzochromene derivative were also found to be favorable in a separate investigation. mdpi.com

The predicted ADME properties for a class of chromene derivatives are summarized in the interactive table below.

| ADME Parameter | Predicted Outcome for Chromene Derivatives |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeation | Low |

| Lipinski's Rule of Five | Generally Compliant |

| Drug-Likeness | Favorable |

This table provides a general overview of the predicted ADME properties for various chromene derivatives based on in silico studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromene Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

QSAR studies have been applied to various series of chromene derivatives to understand the structural requirements for their biological activities. For instance, a study on the anticancer activity of 4H-benzo[h]chromene and 7H-benzo[h]chromeno[2,3-d]pyrimidine derivatives revealed that the antitumor activity was significantly influenced by the lipophilicity of the substituents at various positions on the chromene ring. researchgate.net This suggests that modifying the hydrophobic or hydrophilic nature of the molecule can have a profound impact on its efficacy. researchgate.net

Molecular Orbital Calculations and Electronic Structure Analysis

Molecular orbital calculations, often performed using Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. These calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic transitions.

DFT calculations have been employed to investigate the electronic structure of various chromene derivatives. acs.org For a 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to optimize the molecular geometry and analyze the HOMO-LUMO energy gap. mdpi.com The calculated HOMO and LUMO energies provided insights into the molecule's ability to donate or accept electrons, which is a key aspect of its chemical reactivity. mdpi.com

In a study focused on synthesizing 4H-chromene derivatives, DFT calculations (B3LYP/6-31G(d,p)) were used to complement the experimental results by investigating the electronic structure of the synthesized compounds. acs.org The analysis of HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) surfaces helped to identify the most reactive regions of the molecules, which is valuable information for understanding their potential pharmacological relevance. acs.org

A particularly relevant study performed molecular orbital calculations on a 6,7-dimethoxychromone skeleton. acs.org These calculations provide a rationalization for the structure-activity relationships observed in a series of related compounds. acs.org

The table below presents a summary of parameters obtained from molecular orbital calculations on a representative benzochromene derivative.

| Parameter | Calculated Value (eV) |

| EHOMO | -5.947 |

| ELUMO | -2.389 |

| Energy Gap (ΔE) | 3.558 |

This table shows the calculated HOMO, LUMO, and energy gap for 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, providing a glimpse into the electronic properties of this class of compounds. mdpi.com

Advanced Analytical Characterization Techniques for 6,7 Dimethoxy 4h Chromene and Its Derivatives

Spectroscopic Elucidation Methods

Spectroscopic techniques are fundamental in identifying and confirming the structure of 6,7-dimethoxy-4H-chromene and its analogs. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide comprehensive information on the connectivity and spatial relationships of atoms within the molecule. bac-lac.gc.caislandscholar.ca

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shifts of each carbon atom in the molecule. For 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes, the C-4 carbon appears around 36.3 ppm, while the methoxy (B1213986) carbons (5-OCH₃ and 7-OCH₃) are observed at approximately 55.1 and 55.4 ppm, respectively. semanticscholar.org The carbons of the chromene core and the substituent groups have characteristic chemical shifts that confirm the molecular framework. bac-lac.gc.casemanticscholar.org

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are employed to resolve complex structures and unambiguously assign proton and carbon signals. science.govscience.gov

COSY (Correlation Spectroscopy) establishes proton-proton couplings, helping to identify adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. science.govscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton and confirming the positions of substituents. semanticscholar.orgscience.govscience.gov For example, HMBC spectra of some 4H-chromene derivatives show correlations between the H-4 proton and several key carbons, including C-2, C-3, C-4a, C-8a, C-9, and the cyano carbon, which solidifies the assignment of the chromene structure. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Amino-3-cyano-5,7-dimethoxy-4H-chromene Derivative semanticscholar.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | 4.62 (s) | 36.3 |

| 5-OCH₃ | 3.67 (s) | 55.1 |

| 7-OCH₃ | 3.78 (s) | 55.4 |

| H-6 | 6.30 (d, J=2.2 Hz) | 95.1 |

| H-8 | 6.24 (d, J=2.3 Hz) | 93.1 |

| NH₂ | 6.15 (br s) | - |

| CN | - | 119.5 |

| C-2 | - | 160.3 |

| C-3 | - | 59.6 |

| C-4a | - | 105.1 |

| C-5 | - | 157.7 |

| C-7 | - | 160.7 |

| C-8a | - | 150.4 |

Data obtained in acetone-d₆

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, IR spectra typically show characteristic absorption bands. For example, in 2-amino-4H-chromene derivatives, the stretching vibrations for the amino (NH₂) group appear in the range of 3327–3472 cm⁻¹. mdpi.comjapsonline.com The cyano (CN) group, if present, exhibits a sharp absorption band around 2185–2204 cm⁻¹. semanticscholar.orgmdpi.com Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. japsonline.com The presence of these specific bands provides strong evidence for the functional groups within the molecule.

Table 2: Characteristic IR Absorption Bands for 4H-Chromene Derivatives semanticscholar.orgmdpi.comjapsonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Stretching | 3327 - 3472 |

| Cyano (CN) | Stretching | 2185 - 2204 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and provides information about the conjugated systems. The UV-Vis spectrum of a chromene derivative is characterized by absorption maxima (λ_max) that correspond to the electronic transitions within the chromene ring and any attached chromophores. nih.gov For instance, the UV-Vis spectrum of certain 2-amino-7-hydroxy-4-phenyl-6-(phenyldiazenyl)-4H-chromene-3-carbonitrile derivatives shows absorption maxima around 380-386 nm in ethanol (B145695). nih.gov The position and intensity of these absorption bands can be influenced by the substituents on the chromene core and the solvent used. nih.goviau.ir

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. semanticscholar.orgmdpi.com For example, the HRMS (EI) of 2-amino-4-(4-fluorophenyl)-5,7-dimethoxy-4H-chromene showed a calculated m/z for [M]⁺ of 326.1067, with a found value of 326.1070, confirming the molecular formula C₁₈H₁₅FN₂O₃. semanticscholar.org Electrospray ionization (ESI) is another common technique used to generate ions for mass analysis of chromene derivatives. nih.gov

Diffraction Techniques for Crystalline Structure Analysis

Diffraction techniques are employed to determine the arrangement of atoms within a crystalline solid, providing definitive information about the three-dimensional structure of the molecule.

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline structure of a powdered solid. The sample is irradiated with X-rays, and the resulting diffraction pattern is a fingerprint of the crystalline phase or phases present. ntu.edu.twresearchgate.net The diffraction peaks at specific 2θ angles are characteristic of the lattice parameters of the crystal. researchgate.net For newly synthesized crystalline derivatives of this compound, PXRD can be used to confirm the formation of a single crystalline phase and to identify its crystal system. researchgate.netgoogleapis.com The data obtained can be compared with reference patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify known crystalline forms. researchgate.neticdd.com

Microscopic Imaging and Structural Analysis

Microscopic imaging techniques are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale. In the context of chromene derivative synthesis, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are not typically used to image the individual chromene molecules themselves, but rather to characterize the catalysts that facilitate their synthesis or to observe the macroscopic structures of the resulting materials.

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images, offering detailed insights into the internal structure, size, and shape of nanomaterials. anapath.ch It functions by transmitting a beam of electrons through an ultra-thin specimen; the interaction of the electrons with the sample forms the image. anapath.ch In the synthesis of chromene derivatives, TEM is crucial for characterizing the morphology and particle size of the nanocatalysts employed. nih.govresearchgate.net

Research has shown that catalysts like nickel ferrite (B1171679) magnetic nanoparticles (NiFe2O4 MNPs) used for synthesizing substituted 4H-chromenes have a spherical morphology with an average particle size of 46 nm as determined by TEM analysis. researchgate.net Similarly, a nanophotocatalyst, histaminium (B1265317) tetrachlorozincate, was also confirmed to have a defined particle size and morphology through TEM studies. nih.gov The characterization of these catalysts is paramount, as their structural features directly influence their catalytic activity and, consequently, the efficiency and yield of the chromene synthesis reaction. tandfonline.comresearcher.life

Table 1: TEM Analysis of Catalysts Used in Chromene Derivative Synthesis

| Catalyst | Observed Morphology | Average Particle Size | Source(s) |

| Copper Nanoparticles (Cu NPs) | Spherical, well-dispersed | ~40 nm | tandfonline.com |

| Nickel Ferrite (NiFe2O4) MNPs | Spherical | 46 nm | researchgate.net |

| Histaminium Tetrachlorozincate | N/A | Confirmed by TEM | nih.gov |

| Fe3O4@SiO2@KIT-6-NH2@Schiff-base | N/A | Confirmed by TEM | colab.ws |

Scanning Electron Microscopy (SEM) is used to investigate the surface topography and morphology of materials. nih.gov It works by scanning a focused beam of electrons over a sample's surface, and the resulting signals provide information about the surface features. nih.gov For chromene-related research, SEM is widely applied to examine the morphology of the heterogeneous catalysts that are often essential for the synthesis of the chromene core. researchgate.netacs.org

For instance, SEM images of NiFe2O4 MNPs revealed a monotonous spherical morphology with a mean nanoparticle size of 58.8 nm. researchgate.net In another study, SEM was used to observe the surface morphology of a modified geopolymer catalyst derived from expanded perlite, showing distinct changes after alkaline treatment which were indicative of the formation of the active catalytic material. acs.org Furthermore, SEM, often coupled with Energy Dispersive X-ray (EDX) analysis, confirms the elemental composition and uniform distribution on the nanocatalyst surface. tandfonline.comchemmethod.com

Table 2: SEM Observations in Chromene-Related Research

| Subject of Analysis | Key SEM Findings | Source(s) |

| Nickel Ferrite (NiFe2O4) MNPs Catalyst | Monotonous spherical morphology | researchgate.net |

| Modified Geopolymer Catalyst | Changes in surface morphology after alkaline treatment | acs.org |

| Histaminium Tetrachlorozincate Photocatalyst | Determination of morphology and chemistry of particles | nih.gov |

| Copper Nanoparticles (Cu NPs) Catalyst | Revealed spherical shape and good dispersion | tandfonline.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the verification of a newly synthesized compound's composition. It determines the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. The experimental results are then compared against the theoretically calculated values based on the proposed molecular formula. This comparison is critical for confirming the identity and purity of the target molecule. ekb.egresearchgate.net

In the synthesis of various 4H-chromene derivatives, elemental analysis serves as a definitive step in their characterization, often presented alongside spectroscopic data like NMR and IR. ekb.egbac-lac.gc.ca For example, the synthesis of 2-amino-4-(2,6-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile was confirmed when the found elemental percentages closely matched the calculated values for the formula C16H10N2O2Cl2. ekb.eg

Table 3: Elemental Analysis Data for Selected 4H-Chromene Derivatives This is an interactive table. Select a compound to see its elemental analysis data.

2-amino-4-(4-(benzyloxy)phenyl)-7-hydroxy-4H-chromene-3-carbonitrile ekb.eg

Formula: C23H18N2O3

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 74.58 | 74.45 |

| H | 4.90 | 4.85 |

| N | 7.56 | 7.49 |

2-amino-4-(2,6-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile ekb.eg

Formula: C16H10N2O2Cl2

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 57.68 | 57.65 |

| H | 3.03 | 2.95 |

| N | 8.41 | 8.32 |

| Cl | 21.28 | 21.20 |

2-amino-7,7-dimethyl-5-oxo-4-(4-methoxy-phenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile researchgate.net

Formula: C21H22N2O3

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 69.66 | 69.69 |

| H | 5.84 | 5.83 |

| N | 9.03 | 9.02 |

| O | 15.47 | 15.46 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques monitor the change in a material's physical or chemical properties as a function of temperature. openaccessjournals.com Thermogravimetric Analysis (TGA) is a principal method within this category, measuring the change in mass of a sample as it is heated at a controlled rate. openaccessjournals.com This analysis provides valuable information on thermal stability, decomposition temperatures, and the composition of multi-component systems. openaccessjournals.comresearchgate.net

In the synthesis of chromene derivatives, TGA is not typically applied to the final small molecule product but is extensively used to characterize the thermal stability of the catalysts or polymeric materials involved in the reaction. acs.orgdntb.gov.ua For example, TGA was used to evaluate the degradation process and thermal stability of a geopolymer catalyst used for 4H-chromene synthesis, with analysis performed over a temperature range of 50 to 800 °C. acs.org The thermal properties of catalysts, such as Fe3O4@SiO2@Mel@DABCO and tricyanomethanesulfonic acid, have also been successfully characterized using TGA, ensuring their stability under the required reaction conditions. chemmethod.comgrafiati.com

Table 4: Application of Thermal Analysis in Chromene Synthesis

| Material Analyzed | Technique | Purpose of Analysis | Source(s) |

| Modified Geopolymer Catalyst | TGA | To evaluate the degradation process and thermal stability. | acs.org |

| Disodium ethyl (phenyl) amino phosphate (B84403) (DSEAP) Catalyst | TGA | To illustrate structural and morphologic characteristics. | dntb.gov.ua |

| Fe3O4@SiO2@KIT-6-NH2@Schiff-base Nanoparticle | TGA | To evaluate the morphology and structure of the nanocatalyst. | colab.ws |

| Fe3O4@GO-N-(Asparagine) Catalyst | TGA | To examine the chemical composition of the catalyst. | researchgate.net |

Future Research Directions and Translational Potential

Ongoing Search for Novel Chromene-Based Research Candidates

The chromene scaffold is a privileged structure in drug discovery, and researchers are continuously exploring new derivatives for various therapeutic applications, particularly in oncology. nih.govnih.gov The core 4H-chromene structure is a key pharmacophore in many biologically active compounds. ajol.info

Detailed Research Findings